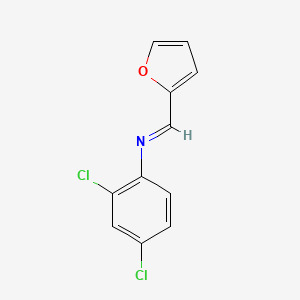
Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- is a chemical compound with the molecular formula C11H7Cl2NO It is a derivative of benzenamine, where two chlorine atoms are substituted at the 2 and 4 positions, and a furanylmethylene group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- typically involves the reaction of 2,4-dichlorobenzenamine with furfural. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
2,4-Dichlorobenzenamine+Furfural→Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)-+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenamine: A precursor in the synthesis of Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)-.
Furfural: Another precursor used in the synthesis.
Other Schiff Bases: Compounds with similar structures but different substituents.
Uniqueness
Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)- is unique due to its specific substitution pattern and the presence of the furanylmethylene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Benzenamine, 2,4-dichloro-N-(2-furanylmethylene)-, commonly referred to as 2,4-Dichloroaniline derivative, is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H8Cl2N
- Molecular Weight: 201.08 g/mol
- CAS Number: 554-00-7
- IUPAC Name: 2,4-dichloro-N-(2-furanylmethylene)aniline
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential applications in pharmacology and toxicology.
Antimicrobial Activity
Research indicates that derivatives of 2,4-dichloroaniline exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.
Antitumor Activity
Some studies have reported the antitumor effects of 2,4-Dichloroaniline derivatives. For example:
- A study demonstrated that specific derivatives inhibited the proliferation of HepG-2 liver cancer cells. The inhibition was attributed to the induction of apoptosis through mitochondrial pathways .
The biological effects are primarily mediated through:
- Enzyme Inhibition: Many aniline derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
- Receptor Interaction: These compounds may interact with various receptors involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis.
Case Studies and Research Findings
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profiles of these compounds. Studies have indicated that exposure to high concentrations may lead to cytotoxic effects in non-target cells. Therefore, understanding the dose-response relationship is crucial for therapeutic applications.
Properties
CAS No. |
81335-99-1 |
|---|---|
Molecular Formula |
C11H7Cl2NO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-7H |
InChI Key |
MIZWEEUKKGDJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















